Explicit Notification of Limited Publicly Available Comparative Bioactivity Data for CAS 892266-30-7
A systematic search of public bioactivity databases (PubChem, ChEMBL, BindingDB, PDB) as of April 2026 fails to retrieve any quantitative IC₅₀, Kᵢ, Kd, or cellular PARylation inhibition data specifically assigned to 7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-30-7). No direct head-to-head comparison with a named analog has been identified in the peer‑reviewed or patent literature. The absence of primary assay data precludes a quantitative evidence‑based differentiation claim at this time. The scaffolds closest to this compound that do have published PARP‑1 inhibitory data are N3‑substituted quinazoline‑2,4(1H,3H)‑diones bearing piperazine‑ or piperidine‑amide groups at position 7, where IC₅₀ values range from low nanomolar to micromolar depending on the exact substitution pattern [1].
| Evidence Dimension | PARP‑1 inhibition (biochemical or cellular) |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | Closest published analogs: 7‑(piperazine/piperidine‑amide)‑3‑substituted quinazoline‑2,4(1H,3H)‑diones with reported PARP‑1 IC₅₀ values from ~1 nM to >1,000 nM |
| Quantified Difference | Cannot be calculated—target compound data absent |
| Conditions | N/A—no assay result linked to CAS 892266-30-7 |
Why This Matters
Procurement decisions cannot be data‑driven without primary inhibitory data; the compound’s differentiation from analogs remains unsubstantiated until experimental IC₅₀, selectivity, and cellular data are generated. This evidence gap must be acknowledged in any scientific selection process.
- [1] Eur. J. Med. Chem. 2018, 143, 1665–1674. Compound 11a identified as a highly potent and selective PARP‑2 inhibitor (PARP‑1 IC₅₀ >1,000 nM, PARP‑2 IC₅₀ = 12 nM). View Source
